Cas no 322-71-4 (Benzenamine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-)

Benzenamine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- structure
322-71-4 structure
Product Name:Benzenamine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-
CAS-nummer:322-71-4
MF:C13H9F3N2O2S
MW:314.282972097397
CID:323565
PubChem ID:345425
Update Time:2025-04-19

Benzenamine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-
    • 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline
    • 2-([2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl)aniline
    • 2-(2-Nitro-4-trifluormethyl-phenylmercapto)-anilin
    • 2-(2-nitro-4-trifluoromethyl-phenylsulfanyl)-aniline
    • 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}aniline
    • AC1L82QV
    • CTK1C6654
    • HMS553C23
    • Maybridge1_004113
    • NSC403051
    • 2'-Amino-2-nitro-4-trifluoromethyldiphenylsulfide
    • 2-([2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl)aniline #
    • RWSBANZPGBSQRS-UHFFFAOYSA-N
    • [2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]phenyl]amine
    • NSC-403051
    • HMS2810B22
    • 322-71-4
    • cid_345425
    • SMR000459218
    • DTXSID50323110
    • MLS000859039
    • BDBM78342
    • 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}aniline
    • CHEMBL1585551
    • 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]aniline
    • Inchi: 1S/C13H9F3N2O2S/c14-13(15,16)8-5-6-12(10(7-8)18(19)20)21-11-4-2-1-3-9(11)17/h1-7H,17H2
    • InChI-sleutel: RWSBANZPGBSQRS-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1N)C1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 314.03377
  • Monoisotopische massa: 314.034
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 375
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 97.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: 376.1°C at 760 mmHg
  • Vlampunt: 181.2°C
  • Brekindex: 1.62
  • PSA: 69.16
  • LogboekP: 5.45140
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